molecular formula C10H14ClNO3 B12738705 Metirosine hydrochloride CAS No. 72200-50-1

Metirosine hydrochloride

Cat. No.: B12738705
CAS No.: 72200-50-1
M. Wt: 231.67 g/mol
InChI Key: BVYZLEHNLQKCHO-PPHPATTJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metirosine hydrochloride typically involves the methylation of tyrosineThe final step involves deprotection and conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Metirosine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Metirosine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Metirosine hydrochloride exerts its effects by inhibiting the enzyme tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), the first step in catecholamine biosynthesis. By blocking this enzyme, metirosine reduces the levels of catecholamines in the body, leading to decreased sympathetic stimulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metirosine hydrochloride is unique in its specific inhibition of tyrosine hydroxylase, making it particularly effective in reducing catecholamine levels. This specificity distinguishes it from other compounds that may have broader or different mechanisms of action .

Properties

CAS No.

72200-50-1

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7;/h2-5,12H,6,11H2,1H3,(H,13,14);1H/t10-;/m0./s1

InChI Key

BVYZLEHNLQKCHO-PPHPATTJSA-N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)O)(C(=O)O)N.Cl

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl

Origin of Product

United States

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